molecular formula C21H26N2O5S B2680737 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide CAS No. 921926-75-2

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide

Cat. No. B2680737
CAS RN: 921926-75-2
M. Wt: 418.51
InChI Key: WDNYYUOSSULMLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a study describes the design, synthesis, and biological evaluation of novel P-glycoprotein (P-gp) inhibitors with phthalazinone scaffolds . The compound was found to be promising for further study due to its high potency and low cytotoxicity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,4-dihydroisoquinoline moiety, a sulfonyl group, and a benzamide group. The presence of these functional groups contributes to the compound’s diverse properties and potential applications .


Chemical Reactions Analysis

The compound has been evaluated as a P-glycoprotein (P-gp) inhibitor, which plays an important role in reversing multidrug resistance (MDR). The compound was found to possess high MDR reversal activity towards doxorubicin-resistant K56/A02 cells .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The tetrahydroisoquinoline (THIQ) core present in this compound serves as a privileged scaffold for designing novel biologically active derivatives. Researchers have explored its potential in drug development, leading to compounds with diverse activities:

Synthesis of Natural Products

Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are essential building blocks for synthesizing natural products. Researchers have used these compounds to construct complex molecules:

Organic Synthesis

The compound’s synthetic methods provide insights into organic chemistry:

Future Directions

The compound has shown promise in scientific research, particularly in the field of medicinal chemistry and drug discovery. Future research could focus on further exploring its potential applications, particularly its role as a P-glycoprotein inhibitor in reversing multidrug resistance .

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(11-15)21(24)22-8-10-29(25,26)23-9-7-16-12-19(27-2)20(28-3)13-18(16)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNYYUOSSULMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide

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